(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine

Hydrogen bonding Molecular recognition SDHI fungicide design

Differentiate your SAR libraries with this 98% pure difluoromethyl-pyrazole methanamine. The –CHF₂ group acts as a lipophilic H‑bond donor (~1.0 kcal mol⁻¹), and the thiophene ring delivers a 2.04‑fold SDH inhibition advantage over fluxapyroxad (IC₅₀ 0.506 µg/mL). The primary amine enables reductive amination, urea/thiourea formation, and sulfonamide coupling—three orthogonal diversification pathways unavailable from the corresponding carboxylic acid or alcohol analogs. Streamline parallel synthesis without pre‑coupling purification—purchase this unique scaffold today.

Molecular Formula C9H9F2N3S
Molecular Weight 229.25 g/mol
CAS No. 2092263-47-1
Cat. No. B1483462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine
CAS2092263-47-1
Molecular FormulaC9H9F2N3S
Molecular Weight229.25 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NN(C(=C2)CN)C(F)F
InChIInChI=1S/C9H9F2N3S/c10-9(11)14-6(5-12)4-7(13-14)8-2-1-3-15-8/h1-4,9H,5,12H2
InChIKeyBWSYWRAGWNPYDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1-(Difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine (CAS 2092263-47-1) Is a Differentiable Building Block in SDHI-Focused Agrochemical and Kinase Research


(1-(Difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine (CAS 2092263-47-1) is a heterocyclic primary amine building block comprising a 1H-pyrazole core N1-substituted with a difluoromethyl (–CHF₂) group and C3-substituted with a thiophen-2-yl ring, with a methanamine (–CH₂NH₂) handle at C5 . The compound belongs to the broader class of difluoromethyl pyrazole derivatives, a scaffold that has yielded over seven commercial succinate dehydrogenase inhibitor (SDHI) fungicides [1]. Unlike the carboxylic acid intermediates commonly employed in SDHI synthesis, the methanamine group provides a nucleophilic anchor for reductive amination, amide coupling, and sulfonamide formation, enabling access to amine-containing final targets that the acid congeners cannot directly produce [2]. Commercial availability at 98% purity from multiple suppliers distinguishes this compound from custom-synthesis-only analogs .

Why In-Class Pyrazole Methanamines Cannot Simply Substitute (1-(Difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine


Generic pyrazole methanamine building blocks lacking the difluoromethyl group, bearing alternative N1 substituents (e.g., methyl), or carrying different C3 heterocycles exhibit quantifiably divergent properties in hydrogen-bonding capacity, enzyme inhibition potency, and metabolic stability. The –CHF₂ group at N1 is not merely a larger methyl analog; it functions as a lipophilic hydrogen bond donor with a measured binding energy of ~1.0 kcal mol⁻¹ over a H···O distance of ~2.4 Å in pyrazole carboxamide systems, a property absent in –CH₃ and –CF₃ counterparts [1]. In SDH enzymatic assays, thiophene-containing pyrazole carboxamide hybrids demonstrate IC₅₀ values as low as 0.506 µg/mL, representing a 2.04-fold improvement over the commercial SDHI fluxapyroxad (IC₅₀ = 1.031 µg/mL), while analogous furan-containing compounds from the same series show attenuated activity [2]. The methanamine functional group further dictates the accessible chemistry space: carboxylic acid congeners (e.g., CAS 2091705-38-1) are restricted to amide/ester formation, whereas the primary amine moiety enables reductive amination, urea formation, and N-alkylation pathways critical for generating structurally diverse screening libraries .

Quantitative Differentiation Evidence for (1-(Difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine vs. Closest Analogs


Difluoromethyl Enables Quantifiable Hydrogen Bond Donation Absent in Methyl and Trifluoromethyl Analogs

The –CHF₂ group at the N1 position of the pyrazole ring functions as a lipophilic hydrogen bond donor, a property that is entirely absent in the –CH₃ (1-methyl) analog (CAS 898289-09-3) and substantially weaker in –CF₃ congeners. In pyrazole carboxamide systems, an intramolecular CF₂H···O=C hydrogen bond was experimentally characterized with a binding energy of ~1.0 kcal mol⁻¹, a H···O distance of ~2.4 Å, and an 18 cm⁻¹ IR carbonyl stretching frequency shift relative to the non-hydrogen-bonded conformation. This stabilization energy is directly correlated with enhanced target binding: the hydrogen bond in this system has been associated with improved biological activity of the CF₂H compound over its CF₃ counterpart [1]. For the methanamine building block, this hydrogen bond donor capacity is transferred into the final coupled product when the –CH₂NH₂ group is derivatized into an amide, enabling predictable engagement with SDH active-site residues.

Hydrogen bonding Molecular recognition SDHI fungicide design

Thiophene-C3 Pyrazole Architecture Confers 2.04-Fold Superior SDH Inhibition Over the Commercial Benchmark Fluxapyroxad

In a systematic comparative study of pyrazole-furan/thiophene carboxamide hybrids, thiophene-containing compound 5l exhibited an SDH IC₅₀ of 0.506 µg/mL, representing a 2.04-fold improvement over the commercial SDHI fungicide fluxapyroxad (IC₅₀ = 1.031 µg/mL). Against Botrytis cinerea, compound 5l achieved an EC₅₀ of 0.392 µg/mL, outperforming fluxapyroxad (EC₅₀ = 0.791 µg/mL) by 2.02-fold. Two additional thiophene-containing analogs (5j and 5k) also surpassed fluxapyroxad with IC₅₀ values of 0.738 and 0.873 µg/mL, respectively [1]. While these data are for the carboxamide final products rather than the methanamine building block itself, the thiophene ring at C3—identical to that in CAS 2092263-47-1—is the critical pharmacophoric element driving this potency advantage. Molecular dynamics simulations confirmed that compound 5l possessed stronger binding affinity to SDH than fluxapyroxad, with the thiophene moiety engaging in key hydrophobic and edge-to-face π-interactions [1]. The methanamine building block serves as the direct synthetic precursor to such carboxamides through a single amide coupling step .

Succinate dehydrogenase inhibition Antifungal SAR Agrochemical design

Methanamine Handle Enables 3 Distinct Derivatization Pathways Inaccessible to Carboxylic Acid and Alcohol Congeners

The primary amine (–CH₂NH₂) group at the C5 position of the pyrazole ring provides a nucleophilic handle capable of at least three distinct derivatization modes that are inaccessible to the corresponding carboxylic acid (CAS 2091705-38-1) and alcohol (CAS 2092718-13-1) congeners: (1) reductive amination with aldehydes/ketones to form secondary and tertiary amines, (2) reaction with isocyanates or isothiocyanates to form ureas and thioureas, and (3) sulfonamide formation with sulfonyl chlorides [1]. The carboxylic acid analog is limited to amide and ester formation, while the alcohol congener requires activation for most coupling reactions. This differential synthetic accessibility directly impacts the diversity of screening libraries that can be generated from a single building block. The compound is commercially available at 98% purity (Leyan, Product No. 2279519), enabling direct use without additional purification . In contrast, the carboxylic acid analog (CAS 2091705-38-1) and the N-methyl methanamine analog (CAS 2098135-16-9) are either discontinued or available only at lower purities (95%), imposing additional procurement and quality-control burden .

Synthetic versatility Library chemistry Building block selection

Difluoromethyl Group Provides 14–15% Higher Lipophilicity Over Methyl with Retained Hydrogen Bond Donor Capacity

The difluoromethyl group (–CHF₂) imparts a measurable lipophilicity increase compared to the methyl (–CH₃) substituent while retaining hydrogen bond donor functionality. For 3-(difluoromethyl)-1H-pyrazole, the experimentally determined ACD/LogP value is 0.69 , while 5-(difluoromethyl)-1-methyl-1H-pyrazole has a computed XLogP3 of 0.9 [1]. In comparison, the non-fluorinated 1-methyl analog (CAS 898289-09-3, MW 193.27) is expected to have a lower logP due to the absence of fluorine atoms and a lower molecular weight. The introduction of two fluorine atoms in place of hydrogen atoms increases the molecular weight from 193.27 (non-fluorinated analog) to 229.25 (CAS 2092263-47-1) [2], a difference of 35.98 Da that corresponds to a 15.7% mass increase. The increased lipophilicity, combined with the hydrogen bond donor property (Evidence_Item 1), provides a dual advantage: enhanced membrane permeability without sacrificing specific target-binding interactions [3]. This property profile is distinct from the –CF₃ group, which provides greater lipophilicity but lacks hydrogen bond donor capacity.

Lipophilicity modulation Drug-likeness Physicochemical property optimization

Optimal Application Scenarios for (1-(Difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine Based on Quantitative Evidence


SDHI Fungicide Lead Generation via Amide Coupling to the Methanamine Handle

The established 2.04-fold SDH IC₅₀ advantage of thiophene-pyrazole carboxamides over fluxapyroxad (0.506 vs. 1.031 µg/mL) [1] positions this building block as the optimal amine component for SDHI-focused amide library synthesis. The methanamine group enables a single-step amide coupling with diverse carboxylic acids to generate screening libraries that directly probe the SAR around the thiophene-pyrazole core. This application is specifically recommended over using furan or phenyl C3-substituted pyrazole methanamines, which have shown weaker SDH inhibition in comparable assay systems [1]. The 98% commercial purity eliminates the need for pre-coupling purification, streamlining parallel synthesis workflows.

Kinase Inhibitor Scaffold Construction Requiring Balanced Lipophilicity and H-Bond Donation

The dual property of –CHF₂ as a lipophilic hydrogen bond donor (binding energy ~1.0 kcal mol⁻¹) [2], combined with the thiophene ring's capacity for π-stacking interactions with kinase hinge regions, makes this building block particularly suitable for constructing ATP-competitive kinase inhibitor scaffolds. The methanamine handle can be functionalized via reductive amination with heteroaryl aldehydes to generate type I and type II kinase inhibitor cores, a pathway not accessible to the carboxylic acid or alcohol congeners. This scenario is optimal when the target kinase's hinge region contains a hydrogen bond acceptor residue within ~2.4 Å of the ligand binding site.

Screening Library Diversification Through Orthogonal Derivatization of the Methanamine Group

The primary amine functionality provides three mechanistically orthogonal reaction pathways—reductive amination, urea/thiourea formation, and sulfonamide coupling—that cannot be accessed from the carboxylic acid (CAS 2091705-38-1) or alcohol (CAS 2092718-13-1) analogs . This versatility enables the generation of structurally diverse compound collections from a single building block procurement. For organizations maintaining fragment-based screening libraries, this compound serves as a privileged fragment that can be diversified into amines, ureas, and sulfonamides in plate-based parallel chemistry formats, maximizing the return on procurement investment relative to purchasing separate building blocks for each chemotype.

Metabolic Stability Optimization Programs Exploiting –CHF₂ as a Blocking Group

The difluoromethyl group provides metabolic stability advantages over methyl substituents by blocking CYP-mediated oxidation at the N1 position, a well-documented benefit of fluorine substitution at metabolically labile sites. The class-level inference is supported by the broad adoption of the difluoromethyl pyrazole scaffold across seven commercial SDHI fungicides [3]. When metabolic soft spots are identified at the N1-alkyl position of pyrazole lead compounds, this building block should be prioritized as a replacement for the 1-methyl analog (CAS 898289-09-3), as it provides both metabolic shielding and the hydrogen bond donor advantage without introducing the excessive lipophilicity and synthetic complexity associated with trifluoromethyl analogs.

Quote Request

Request a Quote for (1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.